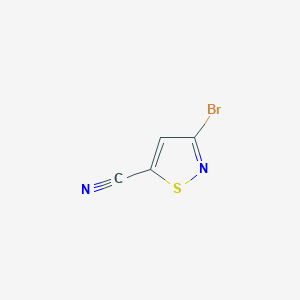
3-Bromoisothiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoisothiazole-5-carbonitrile: is a heterocyclic compound featuring a five-membered ring structure composed of sulfur, nitrogen, and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazole-5-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoisothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, to form 3-amino-substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Sonogashira couplings, where the bromine atom is replaced by carbon nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Pyrrolidine or morpholine are commonly used nucleophiles in substitution reactions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed:
Substitution Reactions: 3-Amino-substituted derivatives.
Coupling Reactions: Various aryl- and alkyl-substituted isothiazoles.
Applications De Recherche Scientifique
Chemistry: 3-Bromoisothiazole-5-carbonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential biological activities, including antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 3-Bromoisothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
3-Chloroisothiazole-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine.
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Contains a phenyl group and a carboxylic acid functional group.
Uniqueness: 3-Bromoisothiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C4HBrN2S |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
3-bromo-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2S/c5-4-1-3(2-6)8-7-4/h1H |
Clé InChI |
WSMKHNLYEYXEEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SN=C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)


![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)



